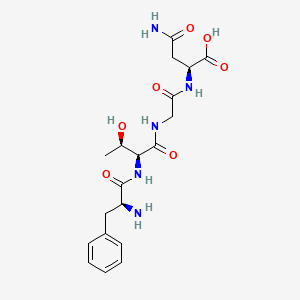
L-Asparagine, L-phenylalanyl-L-threonylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine, L-phenylalanyl-L-threonylglycyl- is a peptide compound composed of the amino acids L-asparagine, L-phenylalanine, L-threonine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-phenylalanyl-L-threonylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Asparagine, L-phenylalanyl-L-threonylglycyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparagine, L-phenylalanyl-L-threonylglycyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of specific amino acid side chains, such as the hydroxyl group in threonine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide, under elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products
Hydrolysis: Yields the constituent amino acids - L-asparagine, L-phenylalanine, L-threonine, and glycine.
Oxidation and Reduction: Depending on the specific reaction, modified amino acids or peptides with altered functional groups.
Applications De Recherche Scientifique
L-Asparagine, L-phenylalanyl-L-threonylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in cancer treatment due to its amino acid composition.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Asparagine, L-phenylalanyl-L-threonylglycyl- depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes. In therapeutic applications, it can interact with cellular receptors or enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-threonyl-L-threonylglycyl-L-α-aspartyl-L-phenylalanine: Another peptide with a similar structure but different amino acid sequence.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, used in cancer treatment.
Uniqueness
L-Asparagine, L-phenylalanyl-L-threonylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of amino acids can influence its stability, solubility, and interactions with other molecules, making it valuable for various research and industrial purposes.
Propriétés
Numéro CAS |
847646-96-2 |
|---|---|
Formule moléculaire |
C19H27N5O7 |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H27N5O7/c1-10(25)16(24-17(28)12(20)7-11-5-3-2-4-6-11)18(29)22-9-15(27)23-13(19(30)31)8-14(21)26/h2-6,10,12-13,16,25H,7-9,20H2,1H3,(H2,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t10-,12+,13+,16+/m1/s1 |
Clé InChI |
QZLONXWLHHCONG-LESCFKLSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
SMILES canonique |
CC(C(C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















